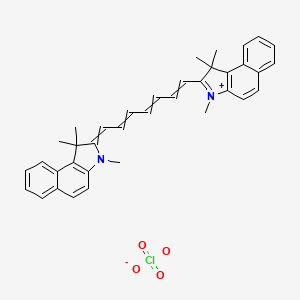
2-(7-(1,3-Dihydro-1,1,3-trimethyl-2H-benz(e)indol-2-ylidene)hepta-1,3,5-trienyl)-1,1,3-trimethyl-1H-benz(e)indolium perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(7-(1,3-Dihydro-1,1,3-trimethyl-2H-benz(e)indol-2-ylidene)hepta-1,3,5-trienyl)-1,1,3-trimethyl-1H-benz(e)indolium perchlorate is a useful research compound. Its molecular formula is C37H37ClN2O4 and its molecular weight is 609.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-(7-(1,3-Dihydro-1,1,3-trimethyl-2H-benz(e)indol-2-ylidene)hepta-1,3,5-trienyl)-1,1,3-trimethyl-1H-benz(e)indolium perchlorate (CAS No. 134127-48-3) is a complex indolium derivative known for its potential biological activities. This article reviews the biological activity of this compound based on existing research and data.
Molecular Formula: C47H47ClN2O3S
Molecular Weight: 755.41 g/mol
Appearance: Solid at room temperature
Solubility: Soluble in organic solvents
The biological activity of this compound is primarily attributed to its structural characteristics that allow it to interact with various biological targets. The indole moiety is known for its role in pharmacology due to its ability to mimic neurotransmitters and bind to receptors.
Anticancer Activity
Several studies have indicated that indole derivatives possess significant anticancer properties. The compound has shown promise in photodynamic therapy (PDT), where it can be activated by light to produce reactive oxygen species (ROS) that induce apoptosis in cancer cells.
Anti-inflammatory Activity
Indole derivatives have been reported to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation. Studies suggest that the compound may exhibit dual inhibitory activity against COX enzymes and lipoxygenases (5-LOX), contributing to its anti-inflammatory effects.
Study 1: Anticancer Efficacy
A study evaluated the efficacy of a similar indole derivative in PDT. The results indicated a significant reduction in tumor size in treated groups compared to controls, suggesting that compounds with similar structures may exhibit comparable anticancer effects.
Study 2: Antimicrobial Screening
In vitro tests on related indole compounds showed selective antibacterial activity against E. coli and Salmonella enterica. While specific data for the compound under discussion is lacking, the structural similarities suggest potential effectiveness.
Data Table: Summary of Biological Activities
Propriétés
Numéro CAS |
23178-67-8 |
|---|---|
Formule moléculaire |
C37H37ClN2O4 |
Poids moléculaire |
609.2 g/mol |
Nom IUPAC |
(2Z)-1,1,3-trimethyl-2-[(2E,4E,6E)-7-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)hepta-2,4,6-trienylidene]benzo[e]indole;perchlorate |
InChI |
InChI=1S/C37H37N2.ClHO4/c1-36(2)32(38(5)30-24-22-26-16-12-14-18-28(26)34(30)36)20-10-8-7-9-11-21-33-37(3,4)35-29-19-15-13-17-27(29)23-25-31(35)39(33)6;2-1(3,4)5/h7-25H,1-6H3;(H,2,3,4,5)/q+1;/p-1 |
Clé InChI |
QVHVXEVQPNDOFD-UHFFFAOYSA-M |
SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=CC=CC=C4C(C5=C(N4C)C=CC6=CC=CC=C65)(C)C)C.[O-]Cl(=O)(=O)=O |
SMILES isomérique |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C=C/C=C/C=C\4/C(C5=C(N4C)C=CC6=CC=CC=C65)(C)C)C.[O-]Cl(=O)(=O)=O |
SMILES canonique |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=CC=CC=C4C(C5=C(N4C)C=CC6=CC=CC=C65)(C)C)C.[O-]Cl(=O)(=O)=O |
Key on ui other cas no. |
23178-67-8 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















